Phenylazoindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

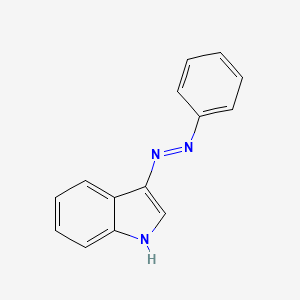

Phenylazoindole, also known as this compound, is a useful research compound. Its molecular formula is C14H11N3 and its molecular weight is 221.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photochemical Applications

1.1 Photoswitching Properties

Phenylazoindole serves as a photoswitch, allowing for reversible isomerization upon exposure to light. This property is particularly useful in developing molecular devices and materials that can change their properties in response to light stimuli. Research has shown that phenylazoindoles exhibit tunable thermal lifetimes, making them suitable for applications in controlled drug delivery systems and molecular sensors .

1.2 Mechanisms of Isomerization

Studies have identified three distinct pathways for the thermal isomerization of phenylazoindoles: inversion, rotation, and intermolecular hydrazone formation. The hydrazone tautomer has been found to play a crucial role in the fast thermal isomerization process, especially in protic media . Understanding these mechanisms enhances the potential for designing advanced materials that utilize light for functional changes.

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

This compound derivatives have demonstrated notable antimicrobial properties. A study synthesized several new this compound dyes and evaluated their antimicrobial activity against various pathogens. The results indicated that these compounds could serve as effective agents in combating microbial infections due to their ability to inhibit bacterial growth .

2.2 Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. These compounds have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization and interfering with DNA replication processes. Specific derivatives have exhibited significant activity against breast cancer cell lines, suggesting their potential use in cancer therapeutics .

Material Science Applications

3.1 Development of Smart Materials

The ability of phenylazoindoles to undergo reversible photoisomerization makes them ideal candidates for creating smart materials, such as photoresponsive polymers and coatings. These materials can change their physical or chemical properties upon exposure to light, leading to applications in optics and electronics .

3.2 Integration into Nanotechnology

Phenylazoindoles are being explored for their integration into nanotechnology applications, where they can be used as components in nanocarriers for targeted drug delivery systems. Their tunable properties allow for precise control over drug release profiles when subjected to specific wavelengths of light .

Case Studies and Experimental Findings

特性

CAS番号 |

51365-20-9 |

|---|---|

分子式 |

C14H11N3 |

分子量 |

221.26 g/mol |

IUPAC名 |

1H-indol-3-yl(phenyl)diazene |

InChI |

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)16-17-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |

InChIキー |

CHWPRPBKMKFUPJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |

正規SMILES |

C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |

同義語 |

phenylazoindole |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。